molecular formula C24H26N2O2S B346249 1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 324067-28-9

1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B346249
CAS RN: 324067-28-9
M. Wt: 406.5g/mol
InChI Key: CUKQYCYJOFKYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound with potential applications in scientific research. It is commonly referred to as Diphenylmethylpiperazine sulfone or DMS. This compound is a member of the piperazine family of chemicals and is structurally similar to other piperazine derivatives.

Mechanism of Action

The mechanism of action of Diphenylmethylpiperazine sulfone is not well understood. However, it is believed to act as a nucleophile and undergo reactions with electrophilic compounds. This may be due to the presence of the sulfone group, which is known to be a good leaving group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diphenylmethylpiperazine sulfone. However, it has been shown to have low toxicity in animal studies. It is also known to be stable under a wide range of conditions, which makes it a useful reagent for chemical reactions.

Advantages and Limitations for Lab Experiments

One advantage of Diphenylmethylpiperazine sulfone is its versatility as a reagent. It can be used in a wide range of chemical reactions, making it a valuable tool for synthetic chemists. However, one limitation is that it can be difficult to handle due to its low solubility in water.

Future Directions

There are several potential future directions for research involving Diphenylmethylpiperazine sulfone. One area of interest is the synthesis of new compounds using this reagent. Another potential direction is the investigation of its potential as a drug candidate. Additionally, more research is needed to fully understand its mechanism of action and biochemical effects.

Synthesis Methods

The synthesis of Diphenylmethylpiperazine sulfone involves several steps. The first step is the reaction of benzhydryl chloride with piperazine to form 1-(diphenylmethyl)piperazine. This intermediate is then reacted with p-toluenesulfonyl chloride to form the final product, 1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine.

Scientific Research Applications

Diphenylmethylpiperazine sulfone has been used in scientific research for a variety of purposes. One of its primary applications is as a reagent for the synthesis of other compounds. It has also been used as a starting material for the synthesis of potential drug candidates.

properties

IUPAC Name

1-benzhydryl-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-20-12-14-23(15-13-20)29(27,28)26-18-16-25(17-19-26)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQYCYJOFKYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.